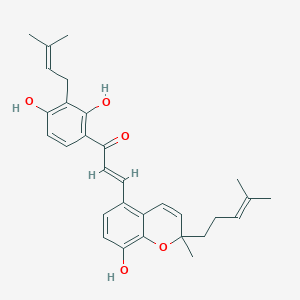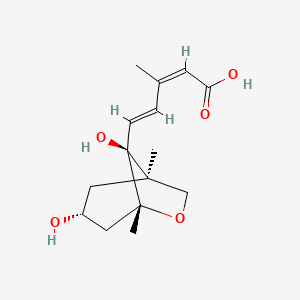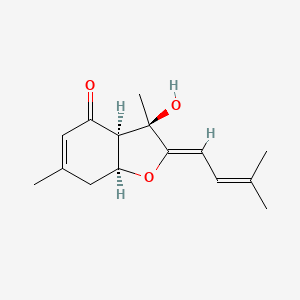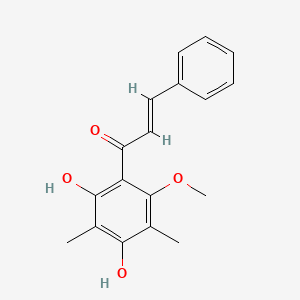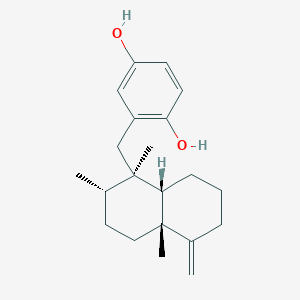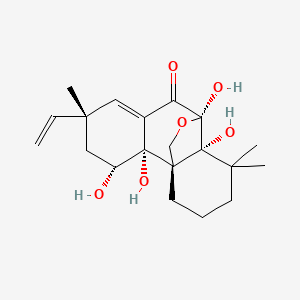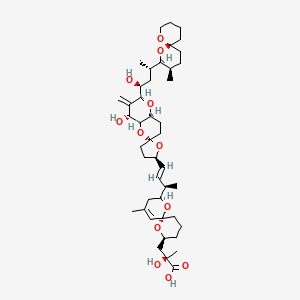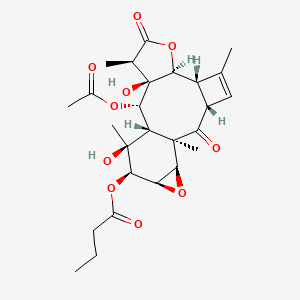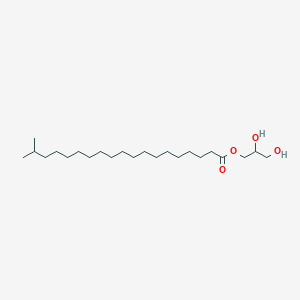
2,3-Dihydroxypropyl 18-methylnonadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxypropyl 18-methylnonadecanoate is a natural product found in Streptomyces albidoflavus and Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity : (S)-9-(2,3-Dihydroxypropyl)adenine, a derivative of 2,3-Dihydroxypropyl, exhibits broad-spectrum antiviral activity. It inhibits the replication of several DNA and RNA viruses, including vaccinia, herpes simplex, measles, and vesicular stomatitis viruses (De Clercq, Descamps, De Somer, & Holý, 1978).
Chemical Recycling of Waste Plastics : A study demonstrates the efficient transformation of polyamides into ω-hydroxy alkanoic acids, utilizing supercritical methanol in the presence of glycolic acid, suggesting a potential application in chemical recycling of plastics (Kamimura et al., 2014).
Biosynthetic Studies : Research into the source of oxygen in the ether bond of glycerolipids indicates that 2,3-Dihydroxypropyl derivatives can play a role in understanding biochemical synthesis and transformations in biological systems (Snyder, Rainey, Blank, & Christie, 1970).
Biological Activity in Marine Compounds : Compounds related to 2,3-Dihydroxypropyl have been isolated from marine sources, like Indonesian sponges, and tested for various biological activities, including inhibition of enzymes and stimulation of immune responses (Parrish et al., 2014).
Synthesis of Fatty Acids and Derivatives : Studies on yeast species have shown the ability to hydroxylate long-chain compounds, converting them into glycosides of fatty acids, which is relevant for the synthesis of complex organic compounds (Heinz, Tulloch, & Spencer, 1969).
Antimicrobial Potential : Research into rhizospheric Actinomycetes has identified compounds including derivatives of 2,3-Dihydroxy fatty acids with significant antimicrobial potential, highlighting their importance in the development of new antimicrobial agents (Kumari, Menghani, & Mithal, 2019).
Polymer Science Applications : The compound has been used in the study of polymer science, specifically in the context of protection and polymerization of functional monomers, demonstrating its utility in materials science (Mori, Hirao, & Nakahama, 1994).
Medical Imaging : In the field of medical imaging, derivatives of 2,3-Dihydroxypropyl have been studied for their potential use in PET imaging, as evidenced by research on rat pulmonary fibrosis (Xiong et al., 2018).
Chemical Synthesis and Mechanisms : Research also delves into the acid-catalyzed cyclization of diols, where 2,3-Dihydroxypropyl derivatives serve as important subjects for understanding chemical reactions and mechanisms (Grée et al., 1992).
Antineoplastic Mechanisms : The compound has been investigated for its potential role in antineoplastic mechanisms, particularly in how it might affect intracellular pH regulation in cancer cells (Besson et al., 1996).
Eigenschaften
Produktname |
2,3-Dihydroxypropyl 18-methylnonadecanoate |
|---|---|
Molekularformel |
C23H46O4 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl 18-methylnonadecanoate |
InChI |
InChI=1S/C23H46O4/c1-21(2)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-23(26)27-20-22(25)19-24/h21-22,24-25H,3-20H2,1-2H3 |
InChI-Schlüssel |
ASGSROHYBOETMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Synonyme |
AKD 2C AKD-2C AKD2C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



